1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a pyrazole ring, both of which are known for their significant roles in medicinal chemistry due to their biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the construction of the pyrazole ring. Key steps include:
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Formation of the Pyrimidine Ring:
- Starting materials: Acetylacetone and urea.
- Reaction conditions: Acidic or basic catalysis, typically under reflux conditions.
- Intermediate: 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine.
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Formation of the Pyrazole Ring:
- Starting materials: The intermediate pyrimidine compound and hydrazine derivatives.
- Reaction conditions: Heating under reflux with appropriate solvents such as ethanol or methanol.
- Final product: this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
- Oxidation products: Carboxylic acids, ketones.
- Reduction products: Alcohols.
- Substitution products: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine and pyrazole derivatives.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting its effects on cell proliferation and survival.
Comparison with Similar Compounds
- 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
- 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to its analogs, 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid may exhibit unique properties due to the presence of the methyl group at the pyrazole ring. This can influence its binding affinity, solubility, and overall biological activity, making it a compound of particular interest for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-5-6(2)13-11(14-9(5)16)15-7(3)8(4-12-15)10(17)18/h4H,1-3H3,(H,17,18)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWPWYBYZOQLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C=N2)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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